molecular formula C32H31ClN4O5 B12103665 (2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid

(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid

Cat. No.: B12103665
M. Wt: 587.1 g/mol
InChI Key: UELARIGGXWXYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-D-2-NAL-D-4-CLPHE-D-3-PAL involves the sequential coupling of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of AC-D-2-NAL-D-4-CLPHE-D-3-PAL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

AC-D-2-NAL-D-4-CLPHE-D-3-PAL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

AC-D-2-NAL-D-4-CLPHE-D-3-PAL has several scientific research applications, including:

    Chemistry: Used as a reference standard for the analysis of peptide impurities in Ganirelix Acetate.

    Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.

    Industry: Utilized in the quality control and assurance processes for peptide-based drugs.

Mechanism of Action

The mechanism of action of AC-D-2-NAL-D-4-CLPHE-D-3-PAL is not well-documented, as it is primarily studied as an impurity. as a peptide, it may interact with specific receptors or enzymes in biological systems, potentially affecting various molecular pathways. Further research is needed to elucidate its exact mechanism of action and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-D-2-NAL-D-4-CLPHE-D-3-PAL is unique due to its specific sequence and structure, which distinguishes it from other peptides. Its role as an impurity in Ganirelix Acetate also highlights its importance in quality control and assurance processes in the pharmaceutical industry .

Properties

IUPAC Name

2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN4O5/c1-20(38)35-27(17-22-8-11-24-6-2-3-7-25(24)15-22)30(39)36-28(16-21-9-12-26(33)13-10-21)31(40)37-29(32(41)42)18-23-5-4-14-34-19-23/h2-15,19,27-29H,16-18H2,1H3,(H,35,38)(H,36,39)(H,37,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELARIGGXWXYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.